![molecular formula C14H10Br2O B1598340 2-Bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone CAS No. 94512-73-9](/img/structure/B1598340.png)
2-Bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone
Vue d'ensemble
Description
“2-Bromo-1-(4’-bromo-[1,1’-biphenyl]-4-yl)ethanone” is a brominated compound. Brominated compounds are often used in organic synthesis and can undergo various reactions due to the presence of the bromine atom .
Synthesis Analysis
While specific synthesis methods for “2-Bromo-1-(4’-bromo-[1,1’-biphenyl]-4-yl)ethanone” were not found, brominated compounds are often synthesized through bromination reactions. For example, a general procedure for synthesizing similar compounds involves the use of Hydrobromic acid (HBr) and Sodium nitrite (NaNO2) in an ice bath, followed by the addition of Potassium iodide (KI) .
Chemical Reactions Analysis
Brominated compounds can undergo a variety of chemical reactions. The bromine atom can act as a leaving group in nucleophilic substitution reactions or can participate in electrophilic aromatic substitution reactions .
Applications De Recherche Scientifique
Synthesis of Chalcone Analogues
- A study demonstrated the electron-transfer chain reaction between 2-nitropropane anion and α-bromoketones, including 2-bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone, to synthesize α,β-unsaturated ketones via a SRN1 mechanism. This method is useful for creating a wide variety of chalcone analogues (Curti, Gellis, & Vanelle, 2007).
Improvement of Synthetic Technology
- An improvement in the synthetic technology of 2-bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate of Synephrine, was achieved using Br2 as the brominating reagent. This resulted in a yield of 64.7% and a purity of 90.2% (Li Yu-feng, 2013).
Hydrogen-bonding Patterns in Enaminones
- The compounds (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, and its analogues, characterized by bifurcated intra- and intermolecular hydrogen bonding, demonstrate the importance of secondary amine and carbonyl groups in forming hydrogen-bonded rings and centrosymmetric dimers. These findings have implications for the design of molecular structures in pharmaceutical research (Balderson, Fernandes, Michael, & Perry, 2007).
Synthesis and Biological Study
- The synthesis and biological study of 2,4-substituted-1,5-substituted-benzothiazepine involved the use of 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethanone. These compounds were characterized and studied for their biological activities, highlighting their potential in medicinal chemistry (Gaikwad, Bhake, Bh, & Arkar, 2015).
Synthesis of Biphenyl Carbazole Derivatives
- The synthesis of biphenyl carbazole-based derivatives, including 9-(4′‑bromo-[1,1′-biphenyl]-4-yl)-9H-carbazole, was achieved. These compounds have high thermal stabilities and are studied for their luminescence properties, indicating potential applications in materials science and optoelectronics (Tang, Xi, Sun, Wang, Kang, & Gao, 2021).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-1-[4-(4-bromophenyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O/c15-9-14(17)12-3-1-10(2-4-12)11-5-7-13(16)8-6-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUAWTIXPZEHRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390918 | |
| Record name | 2-bromo-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone | |
CAS RN |
94512-73-9 | |
| Record name | 2-bromo-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

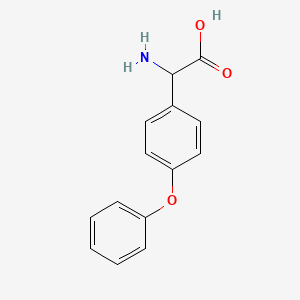
![2-methyl-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide](/img/structure/B1598261.png)
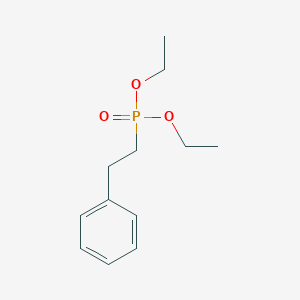

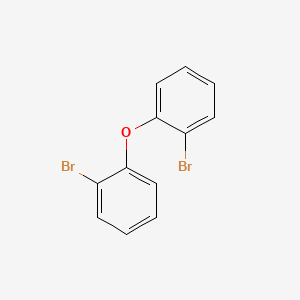

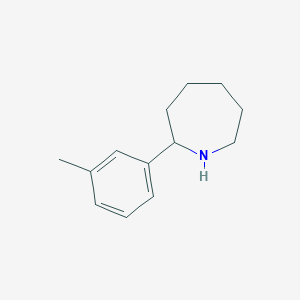
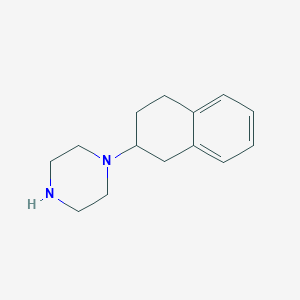
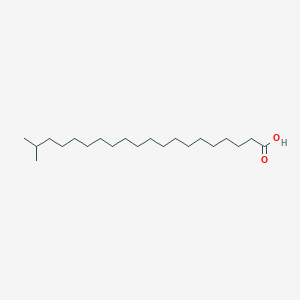
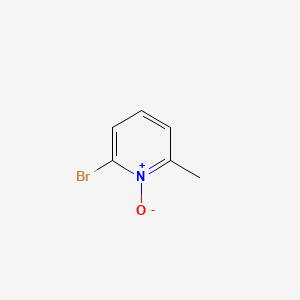
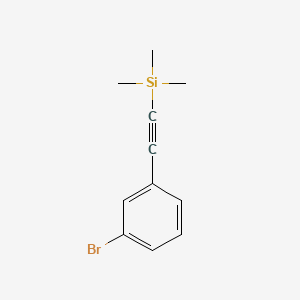
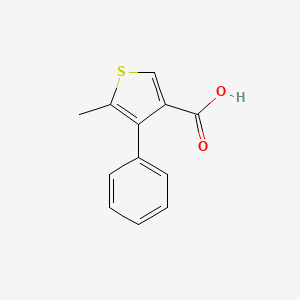
![[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol](/img/structure/B1598277.png)
![5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598279.png)